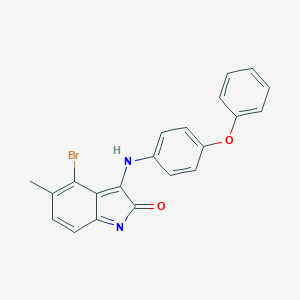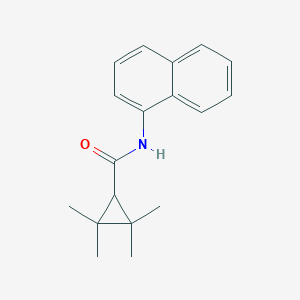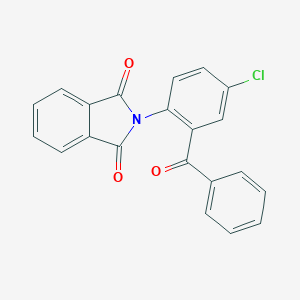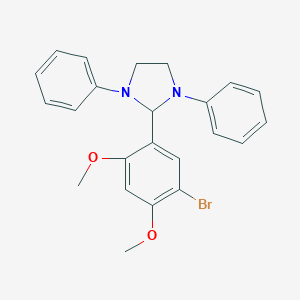![molecular formula C35H40N4O3 B392568 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B392568.png)
2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the nitro and piperidine groups. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. For example, its potential anti-cancer activity may involve inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-DIMETHYL-5-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Shares structural similarities but differs in specific functional groups.
This compound: Another related compound with variations in the aromatic ring substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C35H40N4O3 |
|---|---|
Peso molecular |
564.7g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[5-nitro-2,4-di(piperidin-1-yl)phenyl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C35H40N4O3/c1-35(2)21-26-32-24-12-6-5-11-23(24)13-14-27(32)36-34(33(26)31(40)22-35)25-19-30(39(41)42)29(38-17-9-4-10-18-38)20-28(25)37-15-7-3-8-16-37/h5-6,11-14,19-20,34,36H,3-4,7-10,15-18,21-22H2,1-2H3 |
Clave InChI |
VPJCUCYVJLPQOY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCCCC6)N7CCCCC7)[N+](=O)[O-])C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5N6CCCCC6)N7CCCCC7)[N+](=O)[O-])C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-nitro-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392485.png)


![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B392493.png)



![17-(2-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392498.png)
![N-(4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenyl)acetamide](/img/structure/B392499.png)
![3-bromo-4-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline](/img/structure/B392501.png)
![1,8-dibromo-17-(4-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B392503.png)
![(E)-1-(5-BROMOTHIOPHEN-2-YL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B392504.png)

![3-iodo-4-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B392508.png)
